molecular formula C14H22ClNO2 B105833 Amylocaine hydrochloride CAS No. 532-59-2

Amylocaine hydrochloride

Cat. No.: B105833
CAS No.: 532-59-2
M. Wt: 271.78 g/mol
InChI Key: YCAXNWFCHTZUMD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Amylocaine hydrochloride, like other local anesthetics, primarily targets voltage-gated sodium channels located in the excitable membranes of various sensory receptors . These channels play a crucial role in the generation and conduction of action potentials in neurons, which are essential for transmitting signals across the nervous system.

Mode of Action

This compound acts by binding to and blocking these voltage-gated sodium channels . Once blocked, the influx of sodium across the channels and membrane is inhibited . This blockade prevents the depolarization of the neuronal membrane, thereby inhibiting the propagation of the action potential along the nerve fiber .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neuronal signal transmission pathway . By blocking sodium channels, this compound disrupts the normal flow of sodium ions, which is necessary for the initiation and propagation of action potentials . This disruption effectively blocks the transmission of nerve impulses, leading to a loss of sensation in the area where the drug is applied.

Pharmacokinetics

As a local anesthetic, it is known to be administered topically or by injection, most widely used for spinal anesthesia . The drug’s bioavailability, metabolism, and excretion would depend on several factors, including the route of administration, the dosage, and the patient’s physiological condition.

Result of Action

The primary result of this compound’s action is the temporary loss of sensation in the area of application, including the loss of pain sensation . This makes it useful in procedures requiring local anesthesia. It was most commonly indicated for spinal anesthesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the pH of the tissue at the site of administration, the presence of other drugs, and the patient’s physiological state.

Preparation Methods

Synthetic Routes and Reaction Conditions

Amyleine hydrochloride is synthesized through the esterification of 1-(dimethylamino)-2-methylbutan-2-ol with benzoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

In industrial settings, the production of amyleine hydrochloride involves large-scale esterification processes followed by crystallization and purification steps to obtain the pure hydrochloride salt. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Amyleine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide, with the reaction typically carried out at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions to achieve selective oxidation.

    Substitution: Various nucleophiles, such as amines or thiols, can be used in substitution reactions, often in the presence of a suitable catalyst.

Major Products Formed

    Hydrolysis: The major products are 1-(dimethylamino)-2-methylbutan-2-ol and benzoic acid.

    Oxidation: The major products are N-oxide derivatives of amyleine hydrochloride.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives of amyleine hydrochloride.

Properties

IUPAC Name

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAXNWFCHTZUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

644-26-8 (Parent)
Record name Amylocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1045320
Record name Amylocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

532-59-2
Record name Amyleine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=532-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amylocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amylocaine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1045320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMYLOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does amylocaine hydrochloride function as a local anesthetic?

A: this compound, like other local anesthetics, primarily acts by blocking voltage-gated sodium channels in nerve cells [, ]. This prevents the transmission of pain signals along nerve fibers to the brain. The exact mechanism involves binding to specific sites on these channels, effectively inhibiting the influx of sodium ions required for nerve impulse propagation.

Q2: Has any research explored the degradation of this compound?

A: Yes, a study investigated the oxidation of this compound by chloramine-B in an acidic environment . This research focused on understanding the kinetics and mechanism of this reaction. The findings contribute valuable information about the stability of the compound under specific conditions, which is crucial for its formulation and storage.

Q3: Are there specific analytical techniques used to quantify this compound?

A: Absolutely. Researchers have developed and validated several methods to quantify this compound in various forms, including bulk and dosage forms . These methods include:

  • Derivative Ratio Spectrophotometry: This technique allows for the determination of this compound even in the presence of degradation products and other additives .
  • Spectro-densitometry: This method enables the separation of this compound from its degradation products and other compounds before quantification .
  • High-Performance Liquid Chromatography (HPLC): This versatile technique provides a robust way to separate and quantify this compound in complex mixtures .

Q4: Have there been any reported adverse effects associated with this compound use?

A: While generally considered safe for its intended use, some cases of adverse reactions have been reported. For instance, a study documented ocular complications in patients who used a topical preparation containing this compound along with methylene blue and naphazoline . Furthermore, historical data highlights cases of nervous system complications following the use of this compound for spinal anesthesia . These reports underscore the importance of careful administration and monitoring for potential adverse events.

Q5: Are there any known allergies or sensitivities related to this compound?

A: Research has identified individuals exhibiting allergic reactions to various local anesthetics, including this compound . This emphasizes the need for thorough medical history assessments before administering the drug to rule out potential hypersensitivity.

Q6: What is the significance of studying the chemical kinetics of this compound degradation?

A: Understanding the kinetics of how this compound breaks down, particularly its oxidation by substances like chloramine-B, is vital for several reasons . It allows researchers to:

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